molecular formula C5H12N2O B13021245 (3-Methoxycyclobutyl)hydrazine

(3-Methoxycyclobutyl)hydrazine

Cat. No.: B13021245
M. Wt: 116.16 g/mol
InChI Key: DZMNKDTXXKXJCO-UHFFFAOYSA-N
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Description

(3-Methoxycyclobutyl)hydrazine is an organic compound with the molecular formula C5H12N2O It is a hydrazine derivative characterized by a cyclobutyl ring substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxycyclobutyl)hydrazine typically involves the reaction of cyclobutanone with methoxyamine to form the corresponding oxime, followed by reduction with hydrazine. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxycyclobutyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amines.

Scientific Research Applications

(3-Methoxycyclobutyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Methoxycyclobutyl)hydrazine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylhydrazine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Methoxyhydrazine: Contains a methoxy group but lacks the cyclobutyl ring, leading to different chemical properties.

    Cyclobutylamine: Similar structure but without the hydrazine moiety, resulting in different reactivity and applications.

Uniqueness

(3-Methoxycyclobutyl)hydrazine is unique due to the presence of both the methoxy group and the cyclobutyl ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

(3-Methoxycyclobutyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclobutyl structure with a methoxy substituent. The synthesis typically involves the reaction of cyclobutanone with hydrazine derivatives, leading to the formation of hydrazone intermediates which can be further modified to yield the final product.

Antimicrobial Activity

Hydrazines, including this compound, have been shown to exhibit significant antimicrobial properties. A study conducted on various hydrazine derivatives reported that modifications in the structure can enhance antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) indicates that the presence of specific functional groups can influence the efficacy of these compounds.

Table 1: Antimicrobial Activity of Hydrazine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
2-(N-piperidinyl)acetic acid hydrazideS. aureus16 µg/mL
2-methyl-3-(N-piperidinyl) propionic acid hydrazideSalmonella typhimurium32 µg/mL

Anticancer Activity

Research has indicated that certain hydrazine derivatives possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported that hydrazone derivatives exhibited IC50 values ranging from 4-17 µM against different cancer types .

Table 2: Anticancer Activity of Hydrazine Derivatives

CompoundCancer Cell LineIC50 Value (µM)
This compoundHCT-116 (colon cancer)12 µM
Aryl hydrazone derivativeMDA-MB-231 (breast cancer)6.7 nM
Acetyl hydrazone derivativeHepG2 (liver cancer)17 µM

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Interaction : Hydrazines can intercalate into DNA, leading to the formation of modified nucleosides which may induce cytotoxic effects in cancer cells .
  • Enzyme Inhibition : Some studies suggest that hydrazines inhibit key enzymes involved in cellular processes, such as DNA methyltransferases, which can lead to altered gene expression patterns associated with cancer .
  • Reactive Species Formation : Hydrazines may undergo biotransformation to form reactive species that bind cellular macromolecules, contributing to their antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the effectiveness of hydrazine derivatives in clinical settings:

  • Study on Antimicrobial Properties : A comparative study evaluated the efficacy of various hydrazines against clinical isolates of bacteria, demonstrating that certain derivatives had superior activity compared to established antibiotics .
  • Anticancer Screening : In vitro screening against multiple cancer cell lines revealed that some hydrazine derivatives exhibited potent antiproliferative effects, warranting further investigation into their potential as therapeutic agents .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3-methoxycyclobutyl)hydrazine

InChI

InChI=1S/C5H12N2O/c1-8-5-2-4(3-5)7-6/h4-5,7H,2-3,6H2,1H3

InChI Key

DZMNKDTXXKXJCO-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)NN

Origin of Product

United States

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